Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-
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Overview
Description
These are amino acids having an amino group attached to the gamma carbon atom . This compound is characterized by its unique structure, which includes a butanoic acid backbone with a cyclohexylamino carbonyl group attached.
Preparation Methods
The synthesis of butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- typically involves the reaction of butanoic acid derivatives with cyclohexylamine under specific conditions. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of butanoic acid and the amino group of cyclohexylamine . Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Chemical Reactions Analysis
Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where the amino or carbonyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This interaction can affect various biochemical pathways and processes within the cell.
Comparison with Similar Compounds
Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- can be compared with other gamma amino acids and derivatives, such as:
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid: Similar in structure but differs in the position of the amino group.
6-{[(Cyclohexylamino)carbonyl]amino}hexanoic acid: Has a longer carbon chain compared to butanoic acid derivatives.
The uniqueness of butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- lies in its specific structure and the presence of the cyclohexylamino carbonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61571-21-9 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoylcarbamoyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C14H24N2O4/c1-3-14(4-2,12(18)19)11(17)16-13(20)15-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,18,19)(H2,15,16,17,20) |
InChI Key |
POPVGKXCIHBUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)NC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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